Product packaging for fat body protein P6(Cat. No.:CAS No. 139946-16-0)

fat body protein P6

Cat. No.: B1178525
CAS No.: 139946-16-0
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Description

Fat Body Protein P6 (Fbp2) is a highly expressed protein isolated from the fat body of Drosophila melanogaster . Research has established that P6 and Alcohol Dehydrogenase (ADH) in insects are derived from a common ancestral protein, making P6 a valuable subject for studies in molecular evolution and comparative genomics . The evolution of the P6-ADH family is characterized by a dramatic, parallel increase in the methionine content of P6, which accounts for approximately 20% of its amino acids . P6 is also homologous to the 25-kd protein found in the fat body of Sarcophaga peregrina . Researchers utilize this protein to investigate gene duplication events, phylogenetic relationships, and the functional diversification of enzymes within insect species. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

139946-16-0

Molecular Formula

C9H11N4O3Zn-

Synonyms

fat body protein P6

Origin of Product

United States

Molecular and Genomic Characterization of Fat Body Protein P6

Gene Structure and Genomic Localization

The gene encoding Fat body protein P6 is designated as Fbp2. uniprot.orgflybase.org Genomic analysis has provided insights into its location and structure within the Drosophila genome.

Chromosomal Mapping and Copy Number Analysis

Chromosomal mapping studies have localized the Fbp2 gene to a single site on the Drosophila melanogaster genome. By in situ hybridization, the gene maps to a single chromosomal location. nih.gov Specifically, its cytogenetic map position is 30B3-30B3 on chromosome 2L. flybase.org The sequence location is precisely mapped to 2L:9,426,784..9,427,917. flybase.org Analysis suggests that the Fbp2 gene is present as a single copy within the Drosophila genome. nih.gov While located within the In(2L)t inversion, studies have shown little linkage disequilibrium with this inversion. nih.gov

Transcriptional Units and Putative Isoform Identification

The Fbp2 gene is transcribed to produce the this compound. The coding region has been determined to be 777 base pairs long, which translates into a protein of 258 amino acids. oup.comoup.com The transcript includes a 58-bp 5' untranslated region (UTR) and a 143-bp 3' UTR. oup.com Current information from computational mapping suggests the presence of one potential isoform associated with this entry, with a length of 256 amino acids. uniprot.org

Transcriptomic Analysis of this compound Expression

The expression of this compound is tightly regulated both temporally during development and spatially within the organism.

Developmental Stage-Specific Expression Profiling during Larval Development

Here is a summary of the developmental expression profile:

Developmental StageExpression Level in Fat BodyNotes
Second Instar LarvaLow/UndetectedExpression begins later. nih.gov
Mid-Third Instar LarvaAppearsSynthesis starts around this time. umich.edu
Late Third Instar LarvaHighExpressed exclusively. nih.gov Levels remain high. nih.gov
18-30 hrs Post-Second MoltHighTranscript accumulation observed. flybase.org
Prepupal StageHighTranscript levels remain high. flybase.org

Tissue-Specific Expression Patterns within the Fat Body

This compound exhibits a highly specific tissue expression pattern, being expressed exclusively in the larval fat body. nih.gov It is synthesized directly by the fat body tissue. nih.gov This protein is characterized as one of the highly expressed proteins found within the fat body. nih.gov

Protein Sequence Analysis and Post-Translational Considerations

Analysis of the protein sequence of this compound has provided insights into its characteristics and evolutionary relationships.

The polypeptide sequence of P6 was deduced through DNA sequence analysis. nih.gov The mature protein is approximately 256-258 amino acids in length. uniprot.orgflybase.orgoup.comoup.com Structural predictions indicate that both Drosophila ADH and P6 polypeptides maintain a high degree of structural similarity concerning secondary structure and hydropathy. nih.govscispace.com P6 shares homology with the 25-kd protein found in the fat body of Sarcophaga peregrina. nih.govscispace.com It is related to the alcohol dehydrogenase encoded by the Adh gene and is considered a member of the short-chain dehydrogenases/reductases family. flybase.orgnih.govebi.ac.uk A notable characteristic of the P6 protein sequence is its high methionine content, accounting for 20% of its amino acids. flybase.orgnih.govscispace.com This contrasts with the absence of methionine in mature ADH. nih.govscispace.com

While the protein sequence has been analyzed, detailed information regarding specific post-translational modifications of this compound is not prominently featured in the examined literature.

Compound Names and PubChem CIDs

This compound, also known as Fbp2, is a protein found in Drosophila melanogaster (fruit fly). uniprot.orgflybase.org It is highly expressed in the larval fat body, particularly during the third larval and pupal stages. flybase.org Research indicates that P6 is related to alcohol dehydrogenase (Adh) in Drosophila, and both proteins are thought to have originated from a common ancestral protein. nih.govoup.com Unlike Drosophila ADH, P6 does not have a known enzymatic function as an alcohol dehydrogenase. flybase.org

Distinctive Amino Acid Composition, Notably Methionine Richness

A notable characteristic of Drosophila this compound is its distinctive amino acid composition, particularly its richness in methionine. Methionine constitutes approximately 20% of the amino acids in the P6 polypeptide chain. flybase.orgnih.govscispace.com This high methionine content is in stark contrast to mature Drosophila alcohol dehydrogenase, which lacks this amino acid. flybase.orgnih.govscispace.com Studies suggest that both P6 and a homologous 25-kDa protein found in the fat body of Sarcophaga peregrina (flesh fly) have independently undergone a significant enrichment in methionine during their evolution. nih.gov This high methionine content has led to the hypothesis that P6 may serve as a sulfur-storage protein during metamorphosis in Drosophila. flybase.org

Predictive Structural Motifs and Conserved Domains within the Short-Chain Dehydrogenase/Reductase (SDR) Family

This compound is classified as a member of the short-chain dehydrogenase/reductase (SDR) family of proteins. uniprot.orgnih.gov The SDR family is a diverse group of enzymes found across various organisms, including bacteria, fungi, plants, insects, and mammals, which catalyze conserved oxidation/reduction reactions, often involving NAD(P)H and NAD(P) coenzymes. nih.gov While P6 is related to alcohol dehydrogenase, which is also part of the SDR family, it is phylogenetically more closely related to Drosophila ADH than to other short-chain dehydrogenases. nih.gov

Despite the lack of known enzymatic activity as an alcohol dehydrogenase, P6 retains structural similarities with short-chain dehydrogenases. nih.gov Predictive analyses of the P6 polypeptide sequence have indicated structural similarity with respect to secondary structure and hydropathy when compared to Drosophila ADH. nih.gov Within the SDR family, proteins typically contain conserved structural motifs. Although specific catalytic activity may differ, the core structural fold and certain residues important for cofactor binding and substrate recognition are often conserved within this family. nih.gov UniProt annotation for Drosophila Fbp2 (P6) indicates sequence similarities and conserved domains characteristic of the SDR family. uniprot.org These include domains such as the NAD(P)-binding Rossmann-like domain and motifs associated with the SDR family. uniprot.org

Regulation of Fat Body Protein P6 Expression

Hormonal Regulation Mechanisms

Hormones, particularly ecdysteroids, play a significant role in orchestrating developmental changes in Drosophila, including the expression of fat body proteins. nih.govfrontiersin.org

Differential Responses to Ecdysteroids and Absence of Transcript Upregulation

Studies have shown that the regulatory characteristics of the P6 gene differ from those of the LSP genes in their response to the steroid hormone 20-hydroxyecdysone (B1671079) (20E), the active form of ecdysterone. While 20E increases the levels of LSP transcripts and the P1 transcript, it does not increase the level of the P6 transcript in ecdysterone-deficient ecd1 larvae supplemented with the hormone. nih.gov This indicates a differential hormonal regulation where P6 transcript levels are not directly upregulated by ecdysteroids in the same manner as LSPs and P1.

However, further research suggests a more nuanced interaction. Ecdysterone can influence P6 RNA levels, potentially both increasing and decreasing them, particularly in the absence of products from the Broad-Complex (BRC) locus. nih.gov The BRC appears to act as a trans-acting modulator, attenuating the repressive effect of the hormone and thereby expanding the range of hormone concentrations that induce the P6 gene, allowing its RNA to reach high levels during the third larval instar. nih.gov

Comparative Regulatory Dynamics with Larval Serum Proteins (LSPs)

The regulatory dynamics of P6 expression exhibit key differences when compared to the larval serum proteins (LSPs). While LSP-2 and P1 gene expression can be induced in cultured fat bodies of third-instar larvae by supplementing the medium with ecdysterone, the appearance of protein P6 in transplanted fat bodies was less consistent than that of the LSPs. umich.eduwikigenes.org Expression of the P6 and P1 genes begins later than the LSP genes. nih.gov Furthermore, the levels of P6 and P1 transcripts remain high at the end of the third instar, a stage where LSP transcripts have markedly decreased. nih.gov This suggests distinct developmental timing and hormonal sensitivity in the regulation of P6 compared to the LSPs.

Table 1: Comparative Regulatory Characteristics of P6 and LSPs

FeatureFat Body Protein P6Larval Serum Proteins (LSPs)
Timing of Expression StartLater in third instar nih.govEarlier in third instar nih.gov
Transcript Level at End of Third InstarRemains high nih.govMarkedly decreased nih.gov
Direct Transcript Upregulation by EcdysteroneAbsent nih.govPresent (for LSP-1 and LSP-2) nih.gov
Consistency of Protein Appearance in Transplanted Fat BodiesLess consistent umich.eduMore consistent umich.edu
Modulation by Broad-Complex (BRC)Affected by mutations at BRC nih.govAccumulate normally in BRC mutants nih.gov

Nutritional and Metabolic Regulatory Pathways

Nutritional and metabolic conditions significantly influence the function and gene expression in the fat body, the primary metabolic organ in insects. nih.govsdbonline.org

Influence of Dietary Conditions on this compound Synthesis

Transcriptional and Post-Transcriptional Regulatory Elements

Gene expression is controlled at multiple levels, including transcription and post-transcriptional mechanisms. sdbonline.orgbiorxiv.orgmdpi.com While specific transcriptional and post-transcriptional regulatory elements for the P6 gene are not extensively detailed in the provided search results, the regulation of other fat body-expressed genes in Drosophila, such as Fbp1 (Fat-body-protein-1, which is distinct from P6 but also expressed in the fat body and ecdysteroid-inducible), has been studied. Cis-regulatory sequences in the promoter and transcribed regions have been identified as important for developmental and hormonal regulation of transcription. wikigenes.org The Broad-Complex (BRC) acts as a trans-acting modulator in the hormonal response of P6, suggesting the involvement of transcriptional regulators. nih.gov

Post-transcriptional regulation, involving RNA-binding proteins and small RNAs, plays a crucial role in modulating mRNA stability, localization, and translation. sdbonline.orgbiorxiv.orgmdpi.com Although direct evidence for specific post-transcriptional mechanisms regulating P6 is not present, studies on other genes indicate the importance of such mechanisms in controlling gene expression in metabolic tissues like the liver, particularly in response to dietary changes. biorxiv.orgmdpi.combiorxiv.org Features like longer 3' UTRs can subject transcripts to post-transcriptional control mechanisms like nonsense-mediated RNA decay (NMD). biorxiv.orgmdpi.com Epigenetic mechanisms, including noncoding RNA regulation, also contribute to gene expression control in insect fat bodies, particularly in the context of immune responses. annualreviews.org Given that P6 is a protein synthesized in the fat body, it is likely subject to a combination of transcriptional and post-transcriptional regulatory mechanisms that fine-tune its expression during development and in response to physiological cues.

Identification of Cis-Regulatory Elements Governing Gene Expression

The precise nucleotide sequences that constitute the cis-regulatory elements specifically controlling the expression of the P6 gene have not been as extensively characterized in the provided literature as those for some other Drosophila fat body-expressed genes, such as Fbp1 or P1. However, studies on developmentally regulated genes in the Drosophila fat body, including P6, highlight the general principles of gene regulation in this tissue.

Developmentally regulated gene expression in Drosophila larval fat bodies involves genes located at specific chromosomal sites, and their transcripts and encoded proteins are major components of the fat body tissue in late third-instar larvae. wikigenes.org Analysis of genomic DNA clones for such genes, including P6, has shown that each gene maps to a single chromosomal site and appears to be present as a single copy in the genome. wikipedia.org

Research on other fat body-specific genes in Drosophila has identified upstream DNA regions containing cis-acting regulatory sequences crucial for their temporal and spatial expression. For instance, the P1 gene, also expressed in the late third-instar fat body, has regulatory elements involved in tissue and stage specificity, including a fat-body transcriptional enhancer and elements required for ecdysone (B1671078) inducibility, located in a short DNA region immediately upstream of the transcription start site. ebi.ac.uk While this detailed mapping is provided for P1, it suggests that similar upstream regulatory regions likely exist for the P6 gene, containing binding sites for transcription factors that dictate its specific expression pattern in the fat body during larval development.

Studies examining the mode of expression divergence in the Drosophila fat body have indicated that changes in cis-regulatory elements can drive expression divergence. nih.gov These cis-acting elements often drive expression in a subset of cell types or conditions, suggesting their critical role in achieving tissue-specific expression like that observed for P6 in the fat body. nih.gov

Analysis of Associated Transcriptional Activators or Repressors

The regulation of this compound expression involves the action of trans-acting factors, including transcriptional activators and repressors, which interact with the gene's cis-regulatory elements. A key regulator identified in the context of P6 expression is the Broad-Complex (BRC) locus. fishersci.ca

The Broad-Complex (BRC) in Drosophila encodes a family of transcription factors characterized by a common core amino-terminal domain fused to alternate carboxy domains containing zinc fingers. nih.gov BRC is an early ecdysone-inducible gene and plays a critical role in the appropriate regulation of ecdysone-inducible genes during metamorphosis. biologists.com

Studies have shown that mutations at the BRC locus affect the RNA levels of the P6 gene. fishersci.ca While the steroid hormone 20-hydroxyecdysone (20HE) can influence P6 RNA levels, the presence of BRC product(s) modulates this response. fishersci.ca BRC appears to act as a trans-acting modulator of the P6 gene's response to ecdysterone. fishersci.ca Research suggests that BRC attenuates the repressive effect of the hormone, thereby expanding the range of hormone concentrations that induce the P6 gene and allowing its RNA to reach high levels during the third larval instar. fishersci.ca This indicates that BRC functions in conjunction with hormonal signaling to fine-tune the temporal expression of P6.

While direct interactions of specific transcription factors with P6 cis-elements are not explicitly detailed in the provided text, the regulation of other fat body genes provides insight into the types of factors involved. For example, the Fbp1 gene, another ecdysteroid-inducible fat body protein gene, is regulated by the EcR/USP nuclear receptor and the dGATAb factor, which binds to target sites flanking an EcR/USP binding site in an enhancer element. fishersci.at GATA family members are known transcriptional regulatory factors, and a Drosophila GATA factor (ABF) that binds to regulatory sequences of the Adh gene (also expressed in the fat body) functions as a transcriptional activator and is expressed in the embryonic fat body. uniprot.org

The differential developmental expression of P6 compared to LSP proteins and P1, particularly its sustained high levels later in the third instar when LSP transcripts decrease and its lack of induction by ecdysterone in ecd1 mutants (unlike P1), underscores the complexity of the transcriptional regulatory network controlling fat body gene expression. wikipedia.org This suggests that unique combinations of cis-regulatory elements and trans-acting factors, including but not limited to BRC and potentially other as-yet-uncharacterized transcription factors, contribute to the specific expression profile of this compound.

Data Table: Regulatory Influences on this compound Expression in Drosophila melanogaster

FactorType of RegulationEffect on P6 RNA LevelsNotesSource
Ecdysterone (20HE)HormonalCan both increase and decrease P6 RNA levels in the absence of BRC product(s).Does not increase P6 transcript level in ecd1 mutants, unlike P1. wikipedia.orgfishersci.ca
Broad-Complex (BRC)Transcriptional ModulatorAffects P6 RNA levels; attenuates the repressive effect of ecdysterone.Required for appropriate regulation; allows high RNA levels during the third instar. Acts in trans. fishersci.ca

Biological Roles and Physiological Significance of Fat Body Protein P6

Contributions to Larval Development and Growth

The synthesis and accumulation of proteins in the fat body during larval stages are crucial for providing the amino acid resources needed for adult development, especially during metamorphosis when the insect does not feed. unlv.edu P6 is one of the proteins synthesized by the fat body during this critical period. nih.gov

Temporal Correlation with Third Instar Larval Progression and Synthesis Peaks

In Drosophila melanogaster, the synthesis of P6 appears around the middle of the third larval instar. umich.edu Unlike some other larval serum proteins (LSPs) whose transcript levels decrease shortly before pupariation, the levels of P6 transcripts remain high at the end of the third instar. nih.gov This suggests a specific role for P6 during the later stages of larval development leading into metamorphosis. The expression of the Fbp2 gene, which encodes P6, is detected from 18-30 hours after the second larval molt, with transcript levels remaining high during the prepupal stage. flybase.org

Involvement in Insect Metabolism

The fat body is a key metabolic tissue in insects, analogous in some ways to the vertebrate liver and adipose tissue, involved in the storage and mobilization of energy reserves (lipids, carbohydrates, and proteins) and the synthesis of hemolymph proteins. unlv.edumdpi.com

Hypothesized Roles in Methionine Storage or Recycling

Fat body protein P6 is notable for its high methionine content, accounting for 20% of its amino acids in Drosophila. flybase.orgnih.gov Methionine is an essential amino acid that plays crucial roles in protein synthesis, as a precursor for other sulfur-containing compounds like cysteine and glutathione, and in methylation reactions. mikronaehrstoffcoach.comverywellhealth.com The high concentration of methionine within P6 has led to the hypothesis that it functions as a sulfur-storage protein, particularly in preparation for metamorphosis when dietary intake ceases and there is a high demand for amino acids for building adult tissues. flybase.org This stored methionine could be recycled during pupal development.

Potential Interactions within the Fat Body System

Proteins within the fat body can interact with each other and with other cellular components to carry out their functions. While direct interaction partners of P6 within the fat body are not extensively documented in the provided search results, its localization and proposed function suggest potential interactions.

P6 accumulates in the larval fat body. flybase.org The fat body itself is a complex tissue composed primarily of trophocytes, which are involved in storage. unlv.edu The accumulation of P6 within these cells implies interactions related to protein synthesis, folding, and potentially storage mechanisms, such as deposition in protein granules, although this was primarily mentioned in the context of other storage proteins like arylphorin.

Furthermore, the expression of the Fbp2 gene encoding P6 is affected by mutations at the Broad-Complex (BRC), a locus involved in regulating developmental gene expression around metamorphosis in response to the steroid hormone 20-hydroxyecdysone (B1671079) (20HE). nih.gov While 20HE can influence P6 RNA levels, BRC appears to modulate this response, suggesting a regulatory interaction between BRC gene products and the mechanisms controlling P6 expression. nih.gov This indicates that the synthesis of P6 is integrated into the hormonal signaling pathways that orchestrate metamorphic development within the fat body.

P6 is phylogenetically related to alcohol dehydrogenase (ADH) in Drosophila, sharing structural similarities despite P6 having no known enzymatic function. flybase.orgnih.govebi.ac.ukscispace.com This evolutionary relationship might hint at shared ancestral functions or interactions, although current research focuses on their distinct roles.

While some studies mention interactions of a protein also named P6 from Cauliflower mosaic virus with viral and host proteins, this refers to a completely different protein and is not relevant to the insect this compound. nih.govnih.gov

The fat body is known to synthesize and secrete various proteins into the hemolymph, including LSPs and immune proteins. unlv.edumdpi.com While some storage proteins are secreted into the hemolymph before being taken up again by the fat body prior to pupation, the search results primarily indicate P6 accumulates within the fat body itself. flybase.orgunlv.edu Further research would be needed to clarify if P6 is ever secreted into the hemolymph and subsequently reabsorbed.

Molecular Interactions with Other Fat Body Proteins or Cellular Components

This compound (Fbp2) is known to engage in molecular interactions within the cell. Protein-protein interaction databases such as BioGRID and IntAct list interactors for Drosophila melanogaster Fbp2, indicating its participation in cellular networks. uniprot.org Specifically, BioGRID reports 8 interactors and IntAct lists 7 interactors for the protein (UniProt accession P54398). uniprot.org

Phylogenetic analysis has revealed that Drosophila Fbp2/P6 is closely related to alcohol dehydrogenase (Adh) in the same organism, with both proteins believed to have originated from a common ancestral protein. nih.gov Despite this shared ancestry, they have diverged in function, as Fbp2 lacks the enzymatic activity characteristic of Adh. flybase.orgnih.gov Furthermore, Fbp2/P6 exhibits homology to a 25-kilodalton protein found in the fat body of the flesh fly Sarcophaga peregrina, suggesting a conserved role for this protein family in insect fat body function across different species. nih.gov

Contributions to Fat Body Homeostasis and Physiological Adaptations

The accumulation of this compound in the larval fat body during late development is linked to the physiological adaptations required for metamorphosis. flybase.orgumich.edu The insect fat body is a critical organ for maintaining metabolic homeostasis, including the storage and mobilization of energy reserves in the form of lipids, carbohydrates, and proteins. riken.jpsdbonline.orghilarispublisher.com The proposed role of Fbp2/P6 as a methionine or sulfur storage protein directly contributes to this homeostatic function, potentially by providing essential amino acids for protein synthesis and other metabolic processes during the non-feeding pupal stage. flybase.orgnih.gov

CharacteristicDetailSource
Protein NameFat body protein 2 flybase.org
SynonymsThis compound, Fbp2, CG3763 flybase.orguniprot.org
OrganismDrosophila melanogaster (Fruit fly) flybase.orguniprot.org
Length256 amino acids flybase.org
Key Feature 1Accumulates in larval fat body flybase.orgumich.edu
Key Feature 2High methionine content (20%) flybase.orgnih.gov
Related ProteinAlcohol dehydrogenase (Adh) flybase.orgnih.gov
Proposed FunctionSulfur-storage protein flybase.orgnih.gov
Regulation20-hydroxyecdysone wikigenes.org

Evolutionary Analysis and Comparative Genomics of Fat Body Protein P6 Homologs

Phylogenetic Relationships within the Short-Chain Dehydrogenase/Reductase (SDR) Family

The SDR superfamily comprises a wide array of enzymes found across bacteria, fungi, plants, insects, and mammals, catalyzing conserved reactions involving the interconversion of alcohols and ketones, often coupled with NAD(P)H and NAD(P). nih.govenvirobiotechjournals.com Fat body protein P6 is classified within this superfamily. nih.govexpasy.orgebi.ac.uk Phylogenetic analyses place Drosophila this compound within a subfamily of SDR proteins. nih.gov

Evolutionary Divergence from Alcohol Dehydrogenase (ADH) Lineage

Despite both being found in insects and involved in metabolic processes, Drosophila this compound and alcohol dehydrogenase (ADH) are considered to have diverged from a common ancestral protein. nih.govoup.comoup.comebi.ac.ukresearchgate.netacs.orgoup.comoup.com Interestingly, Drosophila ADH itself represents an example of convergent evolution, being related to short-chain dehydrogenases rather than the medium-chain ADHs found in many other organisms. nih.gov Evidence suggests that Drosophila ADH is phylogenetically more closely related to P6 than to other short-chain dehydrogenases. nih.gov The divergence of the P6 lineage from insect ADH is estimated to have occurred shortly before the divergence of the Drosophila ADH gene (Adh) from its 3'-duplication (Adh-dup). nih.gov

Identification and Characterization of Homologs in Other Insect Species (e.g., Sarcophaga peregrina)

Homologs of Drosophila this compound have been identified and characterized in other insect species, notably the flesh fly, Sarcophaga peregrina. nih.govebi.ac.ukscispace.comnih.govuniprot.org The 25-kDa development-specific protein from the fat body of Sarcophaga peregrina is considered homologous to Drosophila P6. nih.govexpasy.orgebi.ac.ukscispace.comnih.govuniprot.org Sequence comparisons have shown significant identity between these proteins. nih.gov For instance, the Sarcophaga peregrina 25-kDa protein shows approximately 36% amino acid identity with Drosophila this compound. nih.gov

Evolutionary Trajectories of Protein Sequence and Structure

The evolution of this compound and its homologs involves notable changes in both amino acid sequence and structural characteristics.

Analysis of Methionine Content Enrichment and Its Evolutionary Significance

A striking feature in the evolution of the P6-ADH protein family is the dramatic increase in methionine content observed in P6. nih.gov Methionine constitutes approximately 20% of the amino acids in Drosophila P6, a significant contrast to its absence in mature Drosophila ADH. nih.gov Evidence suggests that both Drosophila P6 and the Sarcophaga peregrina 25-kDa protein have undergone a parallel and independent enrichment in methionine. nih.gov The evolutionary significance of this methionine enrichment is a subject of ongoing research, potentially related to protein storage functions or other specific roles in the fat body. researchgate.net

Here is a table illustrating the approximate methionine content:

ProteinOrganismApproximate Methionine Content (%)Citation
This compoundDrosophila melanogaster~20 nih.gov
Alcohol DehydrogenaseDrosophila melanogaster0 nih.gov
Development-specific 25 kDa proteinSarcophaga peregrinaEnriched (parallel to P6) nih.gov

Genetic Polymorphism and Population Genetics of the this compound Gene

Studies on the genetic polymorphism of the P6 gene have been conducted, particularly in model organisms like Drosophila melanogaster. nih.gov Investigations into molecular polymorphism of the Adh and P6 genes in Drosophila melanogaster populations have provided insights into their genetic variation and evolutionary history. nih.gov For instance, studies in African populations of Drosophila melanogaster have examined the four-cutter molecular polymorphism of the Adh and P6 genes and their relationship to chromosomal inversions. nih.gov These studies can reveal patterns of linkage disequilibrium and provide evidence for evolutionary processes such as recombination or gene conversion affecting the P6 locus. nih.gov

While information on genetic polymorphism and population genetics specifically for "this compound" across a wide range of species might be limited, studies on homologous genes or related SDRs in various organisms contribute to the broader understanding of the evolutionary forces shaping these protein families. mpg.deplos.orgyoutube.comwikipedia.orgoup.comresearchgate.net

This compound (P6) is a protein found in the fat body of insects, notably Drosophila melanogaster. Research indicates a close evolutionary relationship between Drosophila Alcohol dehydrogenase (ADH) and P6, suggesting they are derived from a common ancestral protein nih.gov. While Drosophila ADH is considered an example of convergent evolution, being related to short-chain dehydrogenases found in bacteria and mammalian steroid hormone metabolism, phylogenetic evidence places it more closely with P6 than with these other short-chain dehydrogenases nih.gov. P6 is also homologous to a 25-kd protein found in the fat body of Sarcophaga peregrina nih.gov. The evolution of the P6-ADH protein family is characterized by a significant increase in methionine content in P6, which accounts for 20% of its amino acids, in contrast to the absence of methionine in mature ADH nih.gov.

Analysis of Nucleotide Variation and Linkage Disequilibrium with Chromosomal Inversions

Analysis of nucleotide variation and linkage disequilibrium provides insights into the genetic diversity within populations and the impact of chromosomal rearrangements on gene evolution. Studies on Drosophila melanogaster have investigated the molecular polymorphism of the P6 gene and its relationship with chromosomal inversions.

In an African population of Drosophila melanogaster, the four-cutter molecular polymorphism of Adh and P6 genes, along with chromosome inversion polymorphism of chromosome II, were studied using isogenic lines. nih.gov. Despite the P6 gene being located within the In(2L)t inversion, it showed little linkage disequilibrium with this inversion. nih.gov. This observation suggests that there has been significant exchange of genetic information between the inversion and the P6 locus, potentially through double crossover or gene conversion events. nih.gov. In contrast, allozymic variation in ADH was found to be in linkage disequilibrium with both In(2L)t and In(2R)NS inversions. nih.gov.

Chromosomal inversions are known to affect recombination in the inverted region in heterozygous individuals, leading to high levels of linkage disequilibrium among genes within the inversion. plos.org. This can result in haplotypes within the rearrangement being inherited together. plos.org. However, the low linkage disequilibrium observed between P6 and In(2L)t suggests that the typical suppression of recombination within the inversion may not be as strong or has been counteracted by other genetic processes at the P6 locus in this specific population.

Studies on other organisms and inversions, such as a large-scale chromosomal inversion in rainbow trout, have also examined the relationship between inversions and linkage disequilibrium, highlighting how inversions can lead to increased linkage disequilibrium within the affected region. plos.org. The patterns of linkage disequilibrium can vary depending on the specific inversion and population. plos.org.

Implications for Adaptive Evolution within Insect Populations

The analysis of nucleotide variation and linkage disequilibrium of genes like P6 within the context of chromosomal inversions has implications for understanding adaptive evolution in insect populations. Chromosomal inversions can play a significant role in adaptation by linking together alleles at multiple loci, potentially creating co-adapted gene complexes that are protected from recombination. biorxiv.orguab.cat.

The observation of low linkage disequilibrium between the P6 gene and the In(2L)t inversion in the African Drosophila melanogaster population, despite P6's location within the inversion, suggests a more complex evolutionary dynamic than simple recombination suppression. nih.gov. This could imply that while inversions can facilitate the maintenance of adaptive gene combinations, the evolutionary trajectory of individual genes within inversions can be influenced by other factors, such as gene conversion or specific patterns of recombination.

The adaptive significance of the P6 gene itself, separate from its association with inversions, is also relevant. Fat body proteins in insects are involved in crucial metabolic and storage functions, comparable to the liver and adipose tissue in vertebrates. sdbonline.org. These functions are essential for development, energy reserves, and responses to nutritional changes. sdbonline.org. Evolutionary changes in genes encoding fat body proteins could therefore contribute to adaptation to different environmental conditions or life history strategies. For instance, the striking increase in methionine content in P6 during its evolution suggests potential functional divergence compared to ADH. nih.gov.

Studies on adaptive evolution in insects often consider the role of genes involved in metabolism and resource utilization. For example, adaptation to different dietary protein content has been shown to affect the evolution of traits like body size, body fat, and viability in Drosophila melanogaster. nih.gov. While these studies may not directly focus on P6, they underscore the importance of fat body-related genes in adaptive processes.

The relationship between P6 variation, inversions, and adaptation requires further investigation to fully understand its role in the adaptive evolution of insect populations. The complex interplay between recombination, gene conversion, and selection pressures within and outside of inverted regions shapes the patterns of genetic variation and contributes to the adaptive potential of populations. plos.orgbiorxiv.org.

Methodological Approaches in Fat Body Protein P6 Research

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the genetic basis of fat body protein P6, including the structure of its gene and how its expression is regulated.

Gene cloning and sequencing have been essential for isolating and determining the nucleotide sequence of the gene encoding this compound and related proteins. Techniques such as screening cDNA libraries have been employed to isolate relevant clones nih.gov. Once cloned, the DNA sequences are determined using methodologies like the dideoxy chain termination method. PCR-based sequencing has also been utilized in the sequencing of amplified DNA fragments related to these genes. These approaches provide the primary sequence information necessary for further molecular and genetic analyses.

Analyzing the expression patterns of the mRNA encoding this compound provides insights into where and when the protein is produced. In situ hybridization has been used to visualize the spatial distribution of mRNA, for example, in the embryonic fat body nih.gov. Northern blot analysis is another technique applied to study the transcription of genes encoding fat body proteins, allowing for the detection and quantification of specific mRNA transcripts. Furthermore, RT-qPCR (Reverse Transcription quantitative PCR) is used for quantifying mRNA levels, including monitoring for tissue contamination in RNA samples, indicating its application in assessing expression levels.

Gene Cloning and Sequencing Methodologies

Proteomic and Biochemical Characterization

Proteomic and biochemical approaches focus on the protein itself, allowing for its identification, separation, and analysis of its physical and chemical properties.

Efficient extraction of proteins from biological samples is a critical first step. Proteins have been extracted from whole Drosophila animals and specific tissues, such as salivary glands, imaginal discs, and the central nervous system, using lysis buffers containing SDS and protease inhibitors, followed by steps like boiling and centrifugation. Separation of complex protein mixtures is commonly achieved through electrophoresis. Two-dimensional gel electrophoresis (2-DE), which separates proteins based on isoelectric point and molecular weight, has been used in the proteomic analysis of Drosophila adult samples, leading to the identification of numerous protein spots, including this compound. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is also routinely used for separating proteins primarily by molecular weight, often as a preparatory step for Western blotting.

Immunological methods utilize antibodies to specifically detect and visualize proteins. Western blot analysis is a widely used technique for identifying specific proteins in a sample after electrophoretic separation. This method allows for the determination of protein size and relative abundance. Immunostaining techniques, such as whole-mount and chromosome immunostaining, are employed to visualize the localization of proteins within tissues and on chromosomes, providing spatial information about protein distribution. The use of specific antibodies that can distinguish between different protein isoforms is crucial for these analyses.

Protein Extraction, Separation, and Electrophoretic Analysis

Genetic Manipulation and Functional Studies in Model Organisms

Genetic manipulation in model organisms like Drosophila melanogaster is invaluable for studying the biological function of this compound. This involves altering the expression or structure of the gene and observing the resulting phenotypes. Studies have involved the examination of Drosophila mutants to correlate specific genetic functions with protein isoforms. Transient cotransfection assays in Drosophila tissue culture cells have been used to investigate the functional activity of related transcriptional activator proteins nih.gov. Furthermore, genetic tools such as P-element insertions are utilized to generate chromosomal alterations, facilitating functional genetic studies. These approaches help to elucidate the roles of this compound in development and physiological processes.

Compound Information

Gene Knockdown or Overexpression Strategies in Drosophila

Gene knockdown and overexpression are fundamental techniques used to study the function of a specific gene by reducing or increasing its expression levels, respectively. In Drosophila, these strategies are frequently implemented using genetic tools such as the UAS-Gal4 system.

Studies on various proteins expressed in the Drosophila fat body, including those related to metabolism and immune response, have utilized these approaches. For instance, research on calcineurin and other genes in Drosophila has employed transgenic RNA interference (RNAi) lines for knockdown and overexpression lines to investigate their roles in processes like cardiac function and synaptic plasticity sdbonline.org. Overexpression of specific proteins like CncC in Drosophila fat body cells has been shown to induce the accumulation of other proteins, indicating regulatory relationships researchgate.net.

Transgenesis and Reporter Gene Assays for Regulatory Element Analysis

Transgenesis, the process of introducing foreign DNA into an organism's genome, coupled with reporter gene assays, is a powerful method for identifying and analyzing the cis-regulatory elements that control gene expression. This involves placing a reporter gene, such as lacZ (encoding beta-galactosidase) or fluorescent proteins like GFP or DsRed, under the control of a putative regulatory region of the gene of interest.

In Drosophila research, this technique has been widely applied to study the spatial and temporal expression patterns driven by specific gene promoters and enhancers. For example, researchers have used bacterial lacZ reporter genes controlled by fragments of a gene's 5' end to analyze beta-galactosidase expression in transgenic lines and determine where and when the gene is expressed nih.gov. Analysis of beta-galactosidase staining in different tissues, such as the compound eyes and ocelli, provides insights into the regulatory elements' activity nih.gov.

Fat body-specific promoters, such as fragments of the Lsp2 promoter, have been used to drive the expression of reporter genes like UAS-dsRed or UAS-lacZ in transgenic Drosophila larvae and adults plos.org, researchgate.net. This allows for the visualization of gene expression specifically within the fat body tissue plos.org, researchgate.net. Reporter genes like the drosomycin-GFP transgene have also been used to demonstrate gene expression in the fat body during specific physiological states, such as a systemic immune response, by observing GFP fluorescence in fat body lobes researchgate.net.

Furthermore, transgenesis enables the deletion scanning of potential cis-regulatory sequences within a transgene at a fixed genomic position, aiding in the identification of elements crucial for developmental and hormonal regulation of gene transcription wikigenes.org. Studies on genes like Fbp1 have utilized this approach to pinpoint sequences required for correct tissue and stage-specific expression wikigenes.org.

Bioinformatic and Computational Analysis

Bioinformatic and computational tools are essential for analyzing protein sequences and predicting their structures and evolutionary histories. These methods complement experimental approaches by providing insights into protein relationships and potential functions.

Sequence Alignment and Phylogenetic Tree Construction

Sequence alignment is a method used to arrange protein (or DNA) sequences to identify regions of similarity that may be a consequence of evolutionary relationships. Phylogenetic tree construction utilizes these alignments to infer the evolutionary history and relationships among a set of sequences.

Studies involving this compound have utilized sequence alignment to compare its amino acid sequence with other proteins, revealing homologies to proteins such as human prostaglandin (B15479496) dehydrogenase and the Sarcophaga peregrina development-specific 25 kDa protein nih.gov. Multiple sequence alignment is typically performed using algorithms like CLUSTAL W or ClustalW2 and can be visualized and annotated using software such as Jalview oup.com, mdpi.com.

Phylogenetic trees are constructed based on these alignments using various methods, including distance-based methods like the neighbor-joining algorithm or character-based methods like maximum likelihood mdpi.com, nih.gov. Software packages such as MEGA and PHYLIP are commonly used for phylogenetic inference oup.com. These trees visually represent the evolutionary divergence and relationships between proteins. For instance, phylogenetic analysis has indicated that Drosophila this compound and alcohol dehydrogenase are derived from a common ancestral protein oup.com, oup.com. Outgroup sequences, such as Drosophila Fat body protein 2 (Fbp2), are often included to root the tree and provide a point of comparison oup.com. The resulting trees can be displayed using tools like TREEVIEW or modified using platforms like iTOL oup.com, mdpi.com. Phylogenetic analyses help in understanding the evolutionary history of protein families and the relationships between homologous proteins across different species d-nb.info.

Protein Structure Prediction and Homology Modeling

Protein structure prediction aims to determine the three-dimensional structure of a protein from its amino acid sequence. Homology modeling, a type of template-based modeling, is a common approach used when the sequence of interest (the target) shares significant similarity with a protein of known experimental three-dimensional structure (the template) creative-proteomics.com.

The principle behind homology modeling is that evolutionarily related proteins tend to have similar structures, which are often more conserved than their sequences creative-proteomics.com, researchgate.net. The process typically involves identifying one or more suitable template structures based on sequence similarity, aligning the target sequence with the template sequence(s), and then building an atomic-resolution model of the target protein based on the template backbone and the alignment creative-proteomics.com, researchgate.net.

Software tools such as SWISS-MODEL and MODELLER are used for protein modeling mdpi.com, researchgate.net. The process can involve multiple steps, including template recognition, alignment correction, backbone generation, loop modeling, side-chain modeling, model optimization, and validation creative-proteomics.com. While homology modeling can produce high-quality models when the target and template are closely related, the accuracy can be affected by lower sequence identity creative-proteomics.com, researchgate.net. Tools like PyMOL are used for visualizing and analyzing the predicted protein structures mdpi.com. Protein secondary structure prediction, which predicts local structural elements like alpha helices and beta sheets, can also be a component of tertiary structure prediction, although homology modeling primarily relies on the template structure creative-proteomics.com.

Future Research Directions and Broader Academic Implications

Elucidation of Precise Biochemical Function

Despite its classification within the SDR family, the specific biochemical function of Fat body protein P6 remains largely unknown. flybase.org Future research needs to pinpoint its exact molecular activity.

Identification of Specific Substrates and Potential Catalytic Activity (if enzymatic)

A key area for future research is the identification of the specific molecules, or substrates, that this compound interacts with or acts upon. While it is related to alcohol dehydrogenase, it lacks the typical enzymatic function of this group. flybase.org Investigating potential catalytic activity towards other substrates relevant to fat body metabolism is essential. This could involve screening for activity against various lipids, carbohydrates, or other molecules stored or processed in the fat body. Techniques such as activity assays with purified protein and potential substrates, as well as co-crystallization studies to identify binding partners, would be valuable.

Detailed Mechanism of Action and Role in Fat Body Metabolic Pathways

Understanding the detailed mechanism by which this compound functions within the fat body is another critical future research area. This involves determining how its interaction with substrates (or other proteins) influences metabolic pathways. For instance, if it is involved in sulfur storage, future studies could investigate the precise mechanisms of methionine or cysteine binding and release, and how this process is regulated in response to developmental or environmental cues. flybase.org If it has an enzymatic role with a novel substrate, mapping its position and impact within the complex network of lipid and carbohydrate metabolic pathways in the fat body is necessary. This could involve using techniques like metabolic flux analysis in genetic knockouts or overexpression models of Fbp2.

Integration into System-Level Metabolic and Hormonal Networks

The fat body is a central metabolic organ in insects, analogous to vertebrate liver and adipose tissue. Understanding how this compound integrates into the broader systemic metabolic and hormonal networks is vital.

Cross-talk with Lipid and Carbohydrate Metabolism in the Fat Body

Future research should explore the interactions between this compound and key pathways of lipid and carbohydrate metabolism within the fat body. This includes investigating whether its function influences lipogenesis, lipolysis, glycogen (B147801) synthesis, or glycogenolysis. doi.org Studies could involve examining the expression levels and activity of key enzymes in these pathways in the presence or absence of functional this compound. Furthermore, identifying proteins that physically interact with this compound using methods like co-immunoprecipitation and mass spectrometry could reveal its involvement in protein complexes that regulate metabolic processes. uniprot.org

Role in Systemic Signaling and Inter-organ Communication within the Insect

The fat body plays a role in systemic signaling, releasing metabolites or hormones that affect other tissues. Future research should investigate whether this compound is involved in such communication. This could involve determining if its expression or activity is regulated by systemic hormones like ecdysone (B1671078) or juvenile hormone, or if it influences the synthesis or secretion of signaling molecules from the fat body. biologists.com Examining the systemic effects of manipulating Fbp2 expression on the metabolism and function of other organs, such as muscles or the brain, would provide insights into its role in inter-organ communication.

Comparative Studies Across Diverse Insect Orders

While initially characterized in Drosophila melanogaster, studying this compound (or its homologs) in a wider range of insect orders is essential for understanding its evolutionary history and the conservation or divergence of its function. doi.orgoup.com Comparative genomic and proteomic studies can identify Fbp2 homologs in other insects with different life histories and metabolic strategies. Investigating the expression patterns, biochemical properties, and functional roles of these homologs in species adapted to different diets or environmental conditions can shed light on how this protein has evolved and potentially adapted to diverse metabolic needs. Such studies can also help determine if the proposed sulfur-storage function is conserved or if other functions have emerged in different lineages.

Investigating Functional Divergence and Conservation of P6 Homologs

Studies on P6 and its homologs, such as ADH and the Sarcophaga 25-kDa protein, provide insights into functional divergence and conservation within this protein family. While ADH is known for its enzymatic activity, the specific function of P6 is not yet fully understood. oup.com However, its homology to short-chain dehydrogenases, a family of enzymes involved in various metabolic processes, suggests a potential enzymatic role. nih.govnih.gov

Sequence comparisons have revealed varying degrees of amino acid identity between P6 and its homologs. For instance, the Drosophila this compound shares 38% amino acid identity with Drosophila ADH and 36% identity with the Sarcophaga peregrina development-specific 25 kDa protein. nih.gov A novel gene product, Pcdr, in the pigment cells of the Drosophila eye, also shows homology to P6 (38% amino acid identity) and human 15-hydroxyprostaglandin dehydrogenase (42% amino acid identity). nih.gov The conservation of functionally important residues within the deduced protein sequence of Pcdr, including those involved in NAD or NADP binding and those at the active site of dehydrogenases/reductases, supports the possibility of enzymatic function in this family. nih.gov

Despite the structural similarities and shared ancestry, functional divergence is evident. The high methionine content of P6 is a significant difference compared to ADH, suggesting distinct evolutionary pressures and potentially different roles or metabolic pathways in which they are involved. nih.gov The rate of amino acid replacement, when corrected for the methionine enrichment, indicates that the P6-25-kDa lineage diverged from insect ADH relatively early in evolutionary history. nih.gov

Insights into Insect Adaptation and Evolutionary Processes

The study of this compound and its relationship to ADH offers insights into insect adaptation and evolutionary processes, particularly gene duplication and functional differentiation. The observation that Drosophila ADH and P6 are derived from a common ancestral protein suggests a gene duplication event occurred, followed by divergence of the duplicated genes. nih.gov This process can lead to the evolution of new functions or the specialization of existing functions, contributing to adaptation to different environmental niches.

The Adh gene itself in Drosophila has been a subject of extensive evolutionary study, partly due to its involvement in adaptation to fermenting substrates. oup.com The similarity between the Drosophila Adh gene and the gene coding for this compound, both having features of short-chain dehydrogenases, further supports the idea of their shared origin and subsequent evolution. oup.comoup.com

Studies on molecular variation of Adh and P6 genes in natural populations of Drosophila melanogaster have also provided insights into evolutionary processes like gene conversion and linkage disequilibrium with chromosomal inversions. nih.gov For example, the P6 gene showed little linkage disequilibrium with the In(2L)t inversion, suggesting genetic exchange through mechanisms like double crossover or gene conversion, even though it is located within the inversion. nih.gov

The evolution of yolk proteins in moths, some of which are produced in the fat body and are homologous to follicular epithelium yolk proteins, also serves as a model for the evolution of gene recruitment and modified expression patterns. usda.gov While not directly about P6, this illustrates how fat body-expressed proteins can undergo evolutionary changes related to reproductive strategies and adaptation.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the primary functions of fat body protein P6 in metabolic regulation?

  • Methodological Answer : To investigate P6's metabolic roles, researchers often employ RNA interference (RNAi) knockdown in model organisms (e.g., Drosophila or murine systems), followed by quantitative analysis of metabolic markers (e.g., lipid profiles, glucose levels) using ELISA or Western blotting. Validation via rescue experiments (reintroducing P6 post-knockdown) confirms specificity. For example, siRNA targeting P6 (e.g., hFABP5 siRNA) combined with radiolabeled fatty acid uptake assays can elucidate its role in lipid trafficking .

Q. How to validate the specificity of antibodies against this compound in Western blotting?

  • Methodological Answer : Antibody specificity is validated through siRNA-mediated protein knockdown: reduced band intensity post-knockdown confirms target recognition. Additional validation includes peptide-blocking assays (pre-incubating antibodies with excess antigenic peptides) and cross-reactivity tests against related proteins (e.g., other fatty acid-binding proteins). Commercial antibodies (e.g., rabbit anti-FABP5 from Abcam) should be benchmarked against negative controls in tissue lysates .

Q. What standardized protocols are recommended for quantifying P6 expression levels across different tissue types?

  • Methodological Answer : Use ELISA kits optimized for P6 quantification (e.g., Human AFP ELISA Kit protocols, adapted for P6), ensuring homogenization buffers preserve protein integrity. Normalize data to total protein content via bicinchoninic acid (BCA) assays. Include internal controls (e.g., spiked recombinant P6) to account for matrix effects in complex samples like plasma or cell lysates .

Advanced Research Questions

Q. How to design a study investigating the interaction between P6 and lipid carriers under varying metabolic states?

  • Methodological Answer : Apply the PICOT framework to structure the hypothesis:

  • P opulation: In vitro models (e.g., adipocytes or hepatocytes).
  • I ntervention: P6 overexpression/knockdown under high-lipid vs. fasting conditions.
  • C omparison: Wild-type vs. P6-deficient cells.
  • O utcome: Lipid carrier binding affinity (e.g., via surface plasmon resonance or co-immunoprecipitation).
  • T ime: Acute (24–48 hr) vs. chronic (7-day) exposure.
    Pair this with mass spectrometry to identify co-purified proteins .

Q. How to address contradictory findings on P6’s role in lipid transport across species or experimental systems?

  • Methodological Answer : Conduct comparative studies using standardized protocols (e.g., identical lipid tracers like [14C]-oleate) across models (e.g., insect vs. mammalian systems). Perform meta-analyses of existing data with PRISMA guidelines, emphasizing variables like dietary conditions, assay sensitivity, and genetic backgrounds. Use multivariate regression to identify confounding factors (e.g., cross-species differences in P6 post-translational modifications) .

Q. What strategies resolve discrepancies in P6’s subcellular localization reported in conflicting studies?

  • Methodological Answer : Combine immunofluorescence with subcellular fractionation (e.g., differential centrifugation) and marker-specific Western blots (e.g., anti-mitochondrial or anti-ER antibodies). Validate findings using fluorescently tagged P6 constructs and live-cell imaging. Reconcile discrepancies by testing hypotheses under stress conditions (e.g., oxidative stress alters P6 trafficking) .

Methodological Reference Table

Technique Application Key Considerations References
RNAi KnockdownFunctional analysis of P6Use validated siRNA sequences; include rescue controls.
Co-ImmunoprecipitationProtein interaction studiesOptimize lysis buffers to preserve weak interactions.
ELISAQuantitative P6 measurementNormalize to total protein; account for matrix effects.
Mass SpectrometryIdentification of P6-binding partnersUse high-resolution MS/MS; validate with orthogonal methods.
PICOT FrameworkStructured experimental designDefine clear outcomes and comparators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.